Cas no 1339187-99-3 (1-(5-bromopyrimidin-2-yl)ethan-1-amine)
1-(5-bromopyrimidin-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromopyrimidin-2-yl)ethan-1-amine
- 1-(5-bromopyrimidin-2-yl)ethanamine
- 2-Pyrimidinemethanamine, 5-bromo-α-methyl-
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- MDL: MFCD18329816
- Inchi: 1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
- InChI Key: ZUZVRVFAUSSLNI-UHFFFAOYSA-N
- SMILES: C(C1=NC=C(Br)C=N1)(N)C
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 242.3±20.0 °C at 760 mmHg
- Flash Point: 100.4±21.8 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(5-bromopyrimidin-2-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(5-bromopyrimidin-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B421415-5mg |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B421415-10mg |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B421415-50mg |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 50mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022543-1g |
1-(5-Bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 95% | 1g |
¥5971.0 | 2023-04-03 | |
| Enamine | EN300-222093-0.05g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 0.05g |
$301.0 | 2023-09-16 | ||
| Enamine | EN300-222093-0.1g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 0.1g |
$451.0 | 2023-09-16 | ||
| Enamine | EN300-222093-0.25g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 0.25g |
$644.0 | 2023-09-16 | ||
| Enamine | EN300-222093-0.5g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-222093-1.0g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-222093-2.5g |
1-(5-bromopyrimidin-2-yl)ethan-1-amine |
1339187-99-3 | 2.5g |
$2548.0 | 2023-09-16 |
1-(5-bromopyrimidin-2-yl)ethan-1-amine Suppliers
1-(5-bromopyrimidin-2-yl)ethan-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-(5-bromopyrimidin-2-yl)ethan-1-amine
Introduction to 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS No. 1339187-99-3)
1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS No. 1339187-99-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-bromo-N-(1-methylethyl)pyrimidin-2-amine, is characterized by its unique structure, which includes a bromopyrimidine moiety and an ethylamine group. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The bromopyrimidine core of 1-(5-bromopyrimidin-2-yl)ethan-1-amine is particularly noteworthy due to its ability to interact with specific biological targets. Pyrimidine derivatives have been extensively studied for their roles in nucleic acid synthesis and their potential as therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of the molecule, which is essential for its effectiveness as a drug candidate.
Recent research has highlighted the potential of 1-(5-bromopyrimidin-2-yl)ethan-1-amine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1-(5-bromopyrimidin-2-yl)ethan-1-amine effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The compound's ability to modulate these pathways suggests its potential as a lead compound for developing novel anti-cancer drugs.
Moreover, 1-(5-bromopyrimidin-2-yl)ethan-1-amine has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Research has shown that this compound can suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms. These findings indicate that 1-(5-bromopyrimidin-2-yl)ethan-1-amine could be a promising candidate for developing new anti-inflammatory therapies.
In addition to its therapeutic potential, 1-(5-bromopyrimidin-2-yl)ethan-1-amine has also been explored for its use as an intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position of the pyrimidine ring provides a reactive site for further chemical modifications, allowing researchers to introduce additional functional groups or linkers to enhance the compound's biological activity or improve its pharmacological properties. This versatility makes 1-(5-bromopyrimidin-2-yl)ethan-1-amine an attractive starting material for synthetic chemists working on drug discovery projects.
The synthesis of 1-(5-bromopyrimidin-2-yl)ethan-1-amine typically involves several steps, including the formation of the pyrimidine ring and the introduction of the bromine atom and ethylamine group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 2-chloro-N-(1-methylethyl)-5-nitropyridine with ammonia to form the corresponding pyrimidine derivative, followed by reduction of the nitro group to an amino group and subsequent bromination. Another method involves the coupling of 5-bromo-N-(1-methylethyl)pyrimidinone with an appropriate amine using transition metal catalysts.
The physicochemical properties of 1-(5-bromopyrimidin-2-yl)ethan-1-amine have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity and optimizing its properties for pharmaceutical applications.
In conclusion, 1-(5-bromopyrimidin-2-yl)ethan-1-amnine (CAS No. 1339187-99-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore new applications and optimize its properties for clinical use, highlighting its importance in modern drug discovery efforts.
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